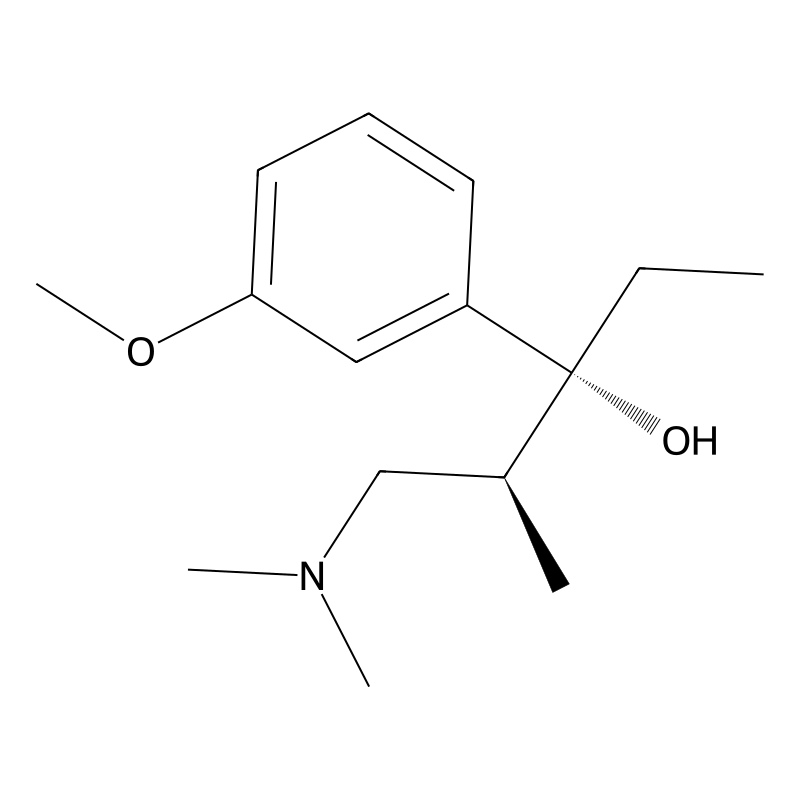

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a chiral tertiary amine characterized by a dimethylamino group and a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately . The compound features two stereocenters at the second and third carbon atoms, contributing to its chirality and potential biological activity. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be influenced by its functional groups. Common reactions may include:

- Nucleophilic substitutions involving the dimethylamino group.

- Oxidation reactions, potentially converting the alcohol group into a ketone or aldehyde.

- Formation of salts when reacted with acids, enhancing its solubility and stability in various solvents.

Preliminary studies suggest that compounds similar to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol may exhibit significant biological activities, including:

- Antidepressant effects, potentially linked to its interaction with neurotransmitter systems.

- Analgesic properties, as indicated by its structural similarity to known analgesics.

- Antitumor activity, which could be explored further in preclinical models.

The synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol typically involves multi-step organic reactions. Key steps may include:

- Formation of the chiral center: Utilizing chiral auxiliary methods or asymmetric synthesis techniques.

- Introduction of the dimethylamino group: This can be achieved through reductive amination or direct alkylation methods.

- Substitution to add the methoxyphenyl moiety: This step often involves electrophilic aromatic substitution or coupling reactions.

This compound has potential applications in various fields:

- Pharmaceutical development: As a lead compound for designing new antidepressants or analgesics.

- Research tools: To study neurotransmitter systems and their modulation.

- Chemical probes: For investigating biological pathways involved in pain and mood regulation.

Interaction studies involving (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol focus on its binding affinity to various receptors and enzymes. Key areas include:

- Serotonin receptors: Evaluating its potential as a serotonin reuptake inhibitor.

- Adrenergic receptors: Investigating its role in modulating adrenergic signaling pathways.

- Enzyme inhibition studies: Assessing its impact on enzymes related to neurotransmitter metabolism.

Several compounds share structural characteristics with (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, making them relevant for comparison:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (2S,3R)-1-(Dimethylamino)-2-methylpropan-1-ol | Potential antidepressant | |

| (R)-N,N-Dimethyl-1-(4-methoxyphenyl)propan-2-amine | Analgesic properties | |

| (S)-1-(Dimethylamino)propan-2-ol | Neurotransmitter modulator |

The uniqueness of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol lies in its specific stereochemistry and the combination of functional groups that may enhance its selectivity and potency compared to these similar compounds. The presence of both a dimethylamino group and a methoxyphenyl substituent potentially allows for diverse interactions within biological systems, which could lead to novel therapeutic applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant